molecular formula C13H22O2 B13305485 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

Cat. No.: B13305485
M. Wt: 210.31 g/mol
InChI Key: CIBCWQKMEUFPAA-KTKRTIGZSA-N
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Description

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and an ethoxymethylidene substituent at the 2-position. This compound is synthesized via condensation reactions, often catalyzed by ethylenediamine diacetate (EDDA) or aqueous KOH, as demonstrated in the synthesis of structurally related cyclohexanone derivatives . Its structural rigidity due to the tert-butyl group and electron-rich ethoxymethylene moiety makes it a precursor for further functionalization in medicinal chemistry, particularly in the development of asymmetrical mono-carbonyl analogs of curcumin (AMACs) and chalcone derivatives .

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(2Z)-4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-5-15-9-10-8-11(13(2,3)4)6-7-12(10)14/h9,11H,5-8H2,1-4H3/b10-9-

InChI Key

CIBCWQKMEUFPAA-KTKRTIGZSA-N

Isomeric SMILES

CCO/C=C\1/CC(CCC1=O)C(C)(C)C

Canonical SMILES

CCOC=C1CC(CCC1=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with tert-butyl bromide and ethyl formate under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethoxymethylidene group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and interact with various biomolecules. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one and analogous compounds:

Compound Structural Features Synthesis Method Key Applications/Activities References
4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one - 4-tert-butyl group
- 2-ethoxymethylidene substituent
EDDA-catalyzed condensation in methanol or KOH-mediated Claisen-Schmidt reaction Intermediate for AMACs and chalcones; potential cytotoxic/anti-inflammatory applications
(2E)-2-(Phenylmethylidene)cyclohexan-1-one - 2-phenylmethylidene substituent Aldol condensation of cyclohexanone with aromatic aldehydes under basic conditions Precursor for AMACs; evaluated for cytotoxicity (e.g., IC₅₀ = 12.5 µM against HeLa cells)
4-(tert-Butyl)-2,6-bis-((E)-2-chloro-4-fluorobenzylidene)cyclohexan-1-one - Bis-chalcone structure
- Halogenated benzylidene groups
KOH-mediated Claisen-Schmidt reaction with 2-chloro-4-fluorobenzaldehyde Enhanced anti-inflammatory activity due to halogenated aromatic rings
Methoxetamine (MXE) - 2-(ethylamino)-2-(3-methoxyphenyl) substituent Multi-step synthesis involving nitro reduction and reductive amination Schedule I psychoactive substance; NMDA receptor antagonist
AMACs with Morpholine Mannich Base - Morpholine-substituted phenylmethylidene groups Mannich reaction of AMACs with morpholine and formaldehyde Improved solubility and antioxidant activity (e.g., 80% DPPH radical scavenging at 50 µM)

Biological Activity

4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of 4-tert-butyl-2-(ethoxymethylidene)cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with ethyl aldehyde under acidic conditions. The reaction can be catalyzed using various reagents, such as p-toluenesulfonic acid, which facilitates the formation of the desired product through an aldol-type condensation mechanism.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited selective activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus120.5 mg/mL
Escherichia coli101.0 mg/mL
Bacillus subtilis150.25 mg/mL

The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to that observed with established antibiotics like meropenem .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary in vitro studies indicate that it may inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity of 4-tert-Butyl-2-(ethoxymethylidene)cyclohexan-1-one

Cell LineIC50 (µM)Mechanism of Action
HeLa20Induction of apoptosis
HCT11625Cell cycle arrest

The IC50 values suggest that the compound effectively inhibits cell growth at relatively low concentrations, with mechanisms involving apoptosis and cell cycle arrest being investigated further .

Case Studies

A notable case study evaluated the effects of this compound on a panel of cancer cell lines, revealing that it selectively induced apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

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